1-(6-Piperazin-1-ylpyrazin-2-yl)pyrrolidin-2-one; dihydrochloride is a chemical compound characterized by its complex molecular structure and potential pharmacological applications. This compound has garnered interest in the scientific community for its unique properties, which may have implications in medicinal chemistry and drug development. The compound is classified under the category of piperazine derivatives, which are known for their diverse biological activities.
The source of this compound can be traced back to various chemical databases and patent literature, where it is often discussed in the context of its synthesis and potential applications in pharmaceuticals. Notably, it is associated with the CAS Number 2415542-01-5, indicating its unique identification in chemical registries .
The synthesis of 1-(6-Piperazin-1-ylpyrazin-2-yl)pyrrolidin-2-one; dihydrochloride typically involves multi-step organic reactions. The synthetic pathways may include:
Technical details regarding these methods can vary based on specific reaction conditions such as temperature, solvent choice, and catalysts employed. For example, specific solvents like dimethyl sulfoxide or acetonitrile may enhance yields during the synthesis .
The molecular structure of 1-(6-Piperazin-1-ylpyrazin-2-yl)pyrrolidin-2-one; dihydrochloride can be represented as follows:
The compound exhibits a complex three-dimensional conformation that influences its interaction with biological targets .
The chemical reactivity of 1-(6-Piperazin-1-ylpyrazin-2-yl)pyrrolidin-2-one; dihydrochloride is significant for its potential applications. Key reactions include:
These reactions are crucial for developing analogs with enhanced efficacy or reduced side effects in therapeutic contexts .
The mechanism of action for 1-(6-Piperazin-1-ylpyrazin-2-yl)pyrrolidin-2-one; dihydrochloride is not completely elucidated but is believed to involve interactions with specific receptors or enzymes in biological systems. Potential mechanisms include:
Data from pharmacological studies suggest that compounds with similar structures exhibit varied effects on central nervous system targets, indicating a promising avenue for further research .
The physical and chemical properties of 1-(6-Piperazin-1-ylpyrazin-2-yl)pyrrolidin-2-one; dihydrochloride are essential for understanding its behavior in different environments:
These properties play a critical role in determining the compound's suitability for various applications, including drug formulation and delivery systems .
The primary applications of 1-(6-Piperazin-1-ylpyrazin-2-yl)pyrrolidin-2-one; dihydrochloride lie within medicinal chemistry and pharmacology:
The pharmacophore of 1-(6-Piperazin-1-ylpyrazin-2-yl)pyrrolidin-2-one;dihydrochloride integrates three synergistic domains:
This triad creates a balanced amphiphilic profile: The pyrrolidinone anchors hydrophobic pockets, pyrazine mediates aromatic contacts, and the protonated piperazine (as dihydrochloride salt) enhances aqueous solubility for improved bioavailability [4].
Strategic modifications to the core scaffold address key pharmacological parameters:
Table 1: Impact of Substituents on Physicochemical Properties
R Group on Piperazine | logP | Solubility (mg/mL) | Binding Affinity (Ki, nM) |
---|---|---|---|
Unsubstituted | 1.8 | 0.3 | 420 |
4-Methylsulfonyl | 1.2 | 4.1 | 380 |
4-Acetyl | 1.5 | 1.7 | 295 |
4-Cyanomethyl | 0.9 | 8.9 | 560 |
Synthesis proceeds via a four-step sequence with rigorous optimization of reaction conditions:1. Suzuki-Miyaura Coupling: 3-Bromo-6-chloropyrazin-2-amine reacts with (2,3-dichlorophenyl)boronic acid under Pd(PPh3)4 catalysis (yield: 74–82%). Critical parameters:- Temperature: 80°C optimal; higher temperatures promote deboronation- Base: Cs2CO3 superior to K2CO3 due to reduced protodehalogenation [7]2. Amine Protection: Boc2O in THF at 0°C (60% yield), avoiding di-Boc byproduct formation3. Nucleophilic Aromatic Substitution (SNAr): Piperazine displacement of the C6-chloro group on pyrazine. Key enhancements:- Solvent: Dimethylacetamide (DMA) outperforms DMF or DMSO- Catalyst: CuI/trans-N,N′-dimethylcyclohexane-1,2-diamine boosts yield to 85% [1]4. Lactam Cyclization: N-Boc-deprotection (TFA/CH2Cl2) followed by intramolecular amidation using PyBOP/DIPEA, yielding the pyrrolidinone core (68–73%)
Table 2: Optimization of SNAr Reaction Conditions
Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
DMF | None | 100 | 24 | 45 |
DMSO | CuI | 110 | 18 | 62 |
DMA | CuI/diamine | 90 | 12 | 85 |
Piperazine’s N4-position serves as the primary modification site for tuning reactivity and bioactivity:
The protonation state during salt formation critically influences reactivity: Monoprotonated piperazine exhibits optimal nucleophilicity for SNAr, while diprotonated species are unreactive [3].
Conversion to the dihydrochloride salt enhances crystallinity and stability:
The 6-piperazinylpyrazine motif acts as a conformational lock for optimal target engagement:
Table 3: Binding Affinities of Structural Variants
Core Linker | SHP2 IC50 (nM) | Sirt6 Activation (Fold) | σ1R Ki (nM) |
---|---|---|---|
Pyrazine-piperazine | 38 | 22 | 3.6 |
Pyridine-piperazine | 420 | 8.5 | 1531 |
Phenyl-piperazine | >10,000 | 1.2 | 592 |
Data synthesized from [4] [5] [7]
Electron-donating groups (EDGs) at key positions enhance activity across target classes:
Conversely, electron-withdrawing groups (EWGs) diminish potency but enhance metabolic stability:
The dichlorophenyl moiety (when present) demonstrates orthogonal effects:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: